molecular formula C7H7N2+ B1208422 4-Methylbenzenediazonium CAS No. 57573-52-1

4-Methylbenzenediazonium

Cat. No. B1208422
CAS RN: 57573-52-1
M. Wt: 119.14 g/mol
InChI Key: LWYMLCYZEMSNBK-UHFFFAOYSA-N
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Description

4-Methylbenzenediazonium is an organic compound with the molecular formula C7H7N2. It belongs to the class of diazonium compounds, which are a group of organic compounds sharing a common functional group [R−N+≡N]X− where R can be any organic group, such as an alkyl or an aryl, and X is an inorganic or organic anion .


Synthesis Analysis

The synthesis of 4-Methylbenzenediazonium involves the reaction of polarized ethylenes, such as β-enaminoamides, with 4-methylbenzenediazonium tetraphenylborates . The reaction conditions controlled the formation and relative content of these compounds in the reaction mixtures .


Molecular Structure Analysis

The molecular structure of 4-Methylbenzenediazonium is characterized by its molecular formula C7H7N2. It has an average mass of 119.143 Da and a monoisotopic mass of 119.060371 Da .


Chemical Reactions Analysis

The butanolysis of 4-methylbenzenediazonium ions in binary BuOH/H2O mixtures and in reverse micelles has been studied . The results can be interpreted in terms of two competitive reaction pathways, one heterolytic and one homolytic .


Physical And Chemical Properties Analysis

4-Methylbenzenediazonium has several physical and chemical properties. It has a polar surface area of 28 Å^2. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also associated with this compound .

Scientific Research Applications

Electrochemical Monitoring

The spontaneous decomposition of 4-methylbenzenediazonium tetrafluoroborate (4MBD) was examined. Differential Pulse Polarography (DPP) was used to study its electrochemical processes and those of derivatized azo dyes. This technique demonstrated sensitivity in detecting arenediazonium ions and derivatized azo dyes (Pazo-Llorente, Bravo-Díaz, & González-Romero, 2001).

Synthesis of Heterocyclic Compounds

4-Methylbenzenediazonium tetraphenylborate reacts with substituted β-enaminoamides to produce oxazaborines, diazaborinones, and triazaborines. This reaction is influenced by the presence or absence of base, affecting the proportions of these heterocyclic compounds (Svobodová et al., 2009).

Investigation of Decomposition Products

The effects of solvent composition, acidity, and temperature on the decomposition of 4MBD ions were explored. Products like 4-cresol, 4-phenetole, and toluene were identified, showing a shift in reaction mechanism under varying conditions (Fernández‐Alonso & Bravo-Díaz, 2010).

Electrochemical and Photovoltaic Studies

Studies on molecular layers formed from 4-methylbenzenediazonium on silicon substrates revealed insights into electron transport mechanisms. This was achieved through Ultra High Vacuum Scanning Tunneling Microscopy (UHV STM) and X-Ray Photoelectron Spectroscopy (XPS) analyses (Pandey et al., 2007).

Solvolytic Reactions and Mechanism

The solvolyses of 4MBD ions in various solvents were studied, indicating heterolytic mechanisms in reactions, particularly with trifluoroethanol/water mixtures. This provided insights into reaction kinetics and the influence of solvent composition on these processes (Fernández‐Alonso & Bravo-Díaz, 2010).

Modification of Electrodes

Electrochemical grafting using 4-azidobenzenediazonium salt and click chemistry was utilized to modify glassy carbon electrode surfaces. This methodology demonstrated the potential for creating sensors with electrocatalytic abilities (Coates & Nyokong, 2012).

properties

IUPAC Name

4-methylbenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYMLCYZEMSNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32066-79-8 (sulfate (1:1) salt), 38258-26-3 (sulfate (2:1) salt), 459-44-9 (tetrafluoroborate salt)
Record name 4-Methylbenzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60206203
Record name 4-Methylbenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzenediazonium

CAS RN

57573-52-1
Record name 4-Methylbenzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzenediazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
C Bravo-Diaz, MJ Sarabia-Rodriguez, P Barreiro-Sio… - Langmuir, 1999 - ACS Publications
… Here we report results for the dediazoniation of 2-, 3-, and 4-methylbenzenediazonium tetrafluorborate in aqueous acid media containing α-, β-, or γ-CD. We have chosen these …
Number of citations: 21 pubs.acs.org
C Bravo-Diaz, M Soengas-Fernandez… - Langmuir, 1998 - ACS Publications
We have examined the kinetics and mechanism of dediazoniation of 2-, 3- and 4-methylbenzenediazonium tetrafluoroborate (OMBD, MMBD, and PMBD) in aqueous micellar solutions …
Number of citations: 40 pubs.acs.org
A Fernández‐Alonso, C Bravo‐Díaz - Helvetica Chimica Acta, 2010 - Wiley Online Library
We investigated the effects of solvent composition, acidity, and temperature on the dediazoniation of 4‐methylbenzenediazonium (4MBD) ions in EtOH/H 2 O mixtures by employing a …
Number of citations: 15 onlinelibrary.wiley.com
R Pazo‐LLorente, E Gonzalez‐Romero… - … Journal of Chemical …, 2000 - Wiley Online Library
The rates and product distribution for methoxy‐, hydroxy‐ and hydro‐dediazoniation and the rate constants for disappearance of 3‐ and 4‐methylbenzenediazonium tetrafluoroborate in …
Number of citations: 19 onlinelibrary.wiley.com
A Fernández‐Alonso… - Journal of Physical …, 2010 - Wiley Online Library
We studied the solvolyses of 4‐methylbenzenediazonium (4MBD) ions in 2,2,2‐trifluoroethanol (TFE) – water mixtures by employing a combination of spectrometric (UV–VIS) and …
Number of citations: 5 onlinelibrary.wiley.com
A Fernández-Alonso, MJP Gallego… - Organic & Biomolecular …, 2010 - pubs.rsc.org
We investigated the effects of solvent composition, acidity and temperature on the switch between heterolytic and homolytic mechanisms in the course of the butanolysis of 4-…
Number of citations: 4 pubs.rsc.org
M Svobodová, J Bárta, P Šimůnek, V Bertolasi… - Journal of …, 2009 - Elsevier
The reaction of substituted β-enaminoamides with 4-methylbenzenediazonium tetraphenylborate in dichloromethane produces besides the primary products of azo coupling reaction at …
Number of citations: 24 www.sciencedirect.com
A Chin, MH Hung, LM Stock - The Journal of Organic Chemistry, 1981 - ACS Publications
Adenine, adenosine, and 5'-adenylic acid react readilywith benzenediazonium ion and its derivatives at pH 8-11 to yield derivatives of (E)-6-(3-phenyl-2-triazen-l-yl) purine. The …
Number of citations: 73 pubs.acs.org
J Narkiewicz-Michalek, A Sienkiewicz… - Journal of Molecular …, 2015 - Elsevier
… was to investigate the influence of temperature and surfactant type on the kinetics of three arenediazonium salts decomposition (benzenediazonium (BD), 4-methylbenzenediazonium (…
Number of citations: 3 www.sciencedirect.com
R Pazo‐Llorente, C Bravo‐Díaz… - European Journal of …, 2003 - Wiley Online Library
… of dediazoniation mechanisms in alcoholic solvents, we have undertaken a physical organic chemistry investigation of the ethanolysis of 2-, 3-, and 4-methylbenzenediazonium ions …

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